4-(4-methylpiperazin-1-yl)but-2-enoic acid
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Overview
Description
4-(4-Methylpiperazin-1-yl)but-2-enoic acid is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of a piperazine ring substituted with a methyl group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)but-2-enoic acid typically involves the reaction of 4-methylpiperazine with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization, filtration, and distillation to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming butanoic acid derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of butanoic acid derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with enzymes or receptors, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Similar structure but with a benzoic acid moiety instead of butenoic acid.
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar structure but with a saturated butanoic acid moiety instead of an unsaturated butenoic acid.
Uniqueness
4-(4-Methylpiperazin-1-yl)but-2-enoic acid is unique due to the presence of both a piperazine ring and an unsaturated butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGAECLOUYEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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